tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-6,18H,7-12H2,1-3H3 |
InChI Key |
LZKWLKTWSBMQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2CCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated product.
Protection: The formyl group is protected by converting it to an N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride (NaBH4) in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation at 4-Position: Introduction of a formyl group at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Introduction of Enyne Side Chain:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate is not well-documented. indole derivatives are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Indole derivatives can inhibit enzymes involved in key biological processes.
Receptor Binding: They can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: Some indole derivatives can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: A similar compound with a bromoethyl group instead of the indole moiety.
tert-Butyl piperazine-1-carboxylate: A simpler derivative without the indole ring.
Uniqueness
tert-Butyl 4-(2,3-dihydro-1H-indol-4-yl)piperazine-1-carboxylate is unique due to the presence of both the indole ring and the piperazine moiety, which confer distinct biological activities and synthetic utility. The combination of these two functional groups makes it a valuable compound in medicinal chemistry and organic synthesis.
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